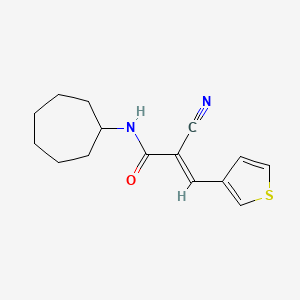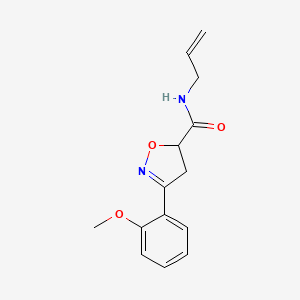
N-allyl-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide
Descripción general
Descripción
N-allyl-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide, also known as AMN082, is a selective agonist of the metabotropic glutamate receptor 7 (mGluR7). This compound has been studied extensively for its potential therapeutic applications in various neurological disorders, including depression, anxiety, and schizophrenia.
Mecanismo De Acción
N-allyl-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide is a selective agonist of mGluR7, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. Activation of mGluR7 leads to the inhibition of neurotransmitter release, including glutamate, GABA, and dopamine. This inhibition is believed to be mediated through the activation of presynaptic Gi/o proteins, which reduce the activity of voltage-gated calcium channels and decrease the influx of calcium ions into the presynaptic terminal.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects in animal models. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF) in the hippocampus, which is a key neurotrophic factor involved in the regulation of synaptic plasticity and neurogenesis. Additionally, this compound has been shown to increase the levels of c-Fos, an immediate early gene that is activated in response to neuronal activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-allyl-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide has several advantages for lab experiments, including its high selectivity for mGluR7 and its ability to cross the blood-brain barrier. Additionally, this compound has a long half-life in vivo, which allows for sustained activation of mGluR7. However, there are also several limitations to the use of this compound in lab experiments, including its potential off-target effects and the need for appropriate controls to account for non-specific effects.
Direcciones Futuras
There are several future directions for research on N-allyl-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide and mGluR7. One potential direction is the development of more selective agonists and antagonists for mGluR7, which could be used to further elucidate the role of this receptor in neurological disorders. Additionally, the therapeutic potential of this compound and other mGluR7 agonists could be further explored in clinical trials for the treatment of depression, anxiety, and schizophrenia. Finally, the role of mGluR7 in other neurological disorders, such as Parkinson's disease and Alzheimer's disease, could also be investigated.
Aplicaciones Científicas De Investigación
N-allyl-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. Additionally, this compound has been shown to have antipsychotic effects in animal models of schizophrenia. These effects are believed to be mediated through the activation of mGluR7, which is involved in the regulation of neurotransmitter release and synaptic plasticity.
Propiedades
IUPAC Name |
3-(2-methoxyphenyl)-N-prop-2-enyl-4,5-dihydro-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-3-8-15-14(17)13-9-11(16-19-13)10-6-4-5-7-12(10)18-2/h3-7,13H,1,8-9H2,2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNAYYUPDJPMOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(C2)C(=O)NCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-acetylphenyl)-2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4725049.png)
![2-{[(2-methylbenzyl)thio]acetyl}-N-phenylhydrazinecarbothioamide](/img/structure/B4725050.png)
![1-({4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetyl)-4-piperidinecarboxamide](/img/structure/B4725055.png)
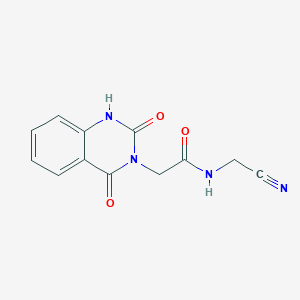
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B4725083.png)
![2-(2-chloro-4-{[1-(2-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}phenoxy)-N-(4-fluorophenyl)acetamide](/img/structure/B4725088.png)
![1-[(5-methyl-2-furyl)methyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B4725092.png)

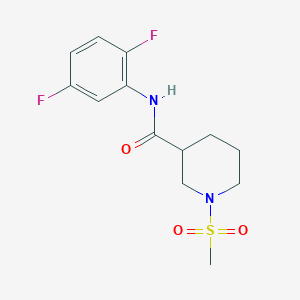
![N-{2-[(4-fluorobenzoyl)amino]ethyl}-2-nitrobenzamide](/img/structure/B4725101.png)
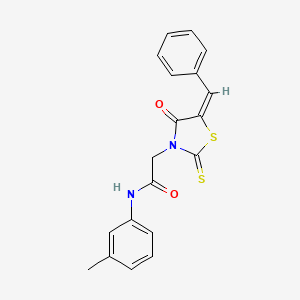
![N-(2-methoxyethyl)-2-[(1-naphthylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4725108.png)
![2-[5-({2-[(4-bromo-3-chlorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4725121.png)
